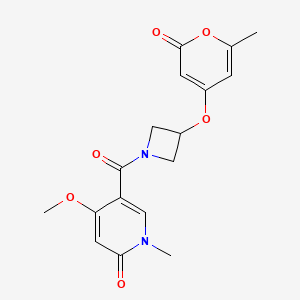

![molecular formula C11H5ClF3NO3 B2826487 3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid CAS No. 1891354-90-7](/img/structure/B2826487.png)

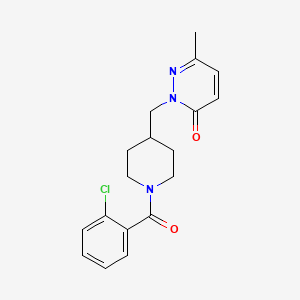

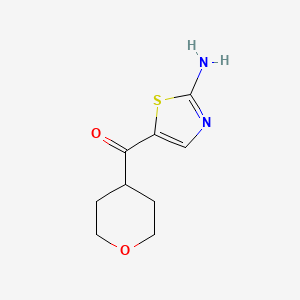

3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The 3-chloro-5-(trifluoromethyl)phenyl group is a common substituent in various organic compounds, particularly in pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cross-coupling reactions, such as the Suzuki-Miyaura reaction . Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethyltrimethylsilane .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with trifluoromethyl groups often have unique physicochemical properties due to the presence of fluorine atoms .Scientific Research Applications

Synthesis and Chemical Transformations

Research on closely related oxazole derivatives and triazoles highlights innovative synthesis methods and chemical transformations. For instance, the use of oxazoles as precursors in the synthesis of complex molecules under mild conditions showcases the versatility of these compounds in organic synthesis (Williams & Fu, 2010)[https://consensus.app/papers/general-methodology-preparation-williams/c2b5af58d19b52ccbb26baf104f96203/?utm_source=chatgpt]. This methodology may be applicable to the synthesis and functionalization of 3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid, enabling the development of novel derivatives with potential biological or material applications.

Corrosion Inhibition

Compounds related to 1,2,4-triazoles and oxazoles have demonstrated efficacy as corrosion inhibitors for metals in acidic environments (Bentiss et al., 2007)[https://consensus.app/papers/understanding-adsorption-4h124triazole-derivatives-bentiss/eaf4f5f2815c5486881ab0c2f4116cb4/?utm_source=chatgpt]. The molecular structure and presence of functional groups in these compounds contribute to their ability to form protective layers on metal surfaces. This suggests that this compound could be explored as a corrosion inhibitor, particularly in settings where its specific chemical attributes might offer advantages over existing compounds.

Fluorescence and Sensing Applications

Studies on pyrazole and triazole derivatives have revealed their potential in fluorescence-based sensing applications (Wrona-Piotrowicz et al., 2022)[https://consensus.app/papers/highly-fluorescent-dyes-containing-conformationally-wronapiotrowicz/b61a15117f2e523aa84b31f6fe84598e/?utm_source=chatgpt]. The conformationally restricted structures of these compounds enable bright fluorescence and sensitivity to environmental changes, such as pH or the presence of specific ions. This characteristic suggests the possibility of employing this compound in the development of new fluorescent probes or materials with specific sensing capabilities.

Biological Activity and Drug Development

The synthesis and evaluation of triazole derivatives as antimicrobial agents demonstrate the bioactivity potential of compounds with triazole and oxazole moieties (Jadhav et al., 2017)[https://consensus.app/papers/synthesis-evaluation-series-14disubstituted-jadhav/8049df6113325ba9a179a449b88f7c03/?utm_source=chatgpt]. Given the structural similarity, research into this compound and its derivatives could uncover valuable pharmacological properties, leading to the development of new therapeutic agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, a compound with a similar structure, N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride, showed significant sPLA2 inhibition activity .

Biochemical Pathways

It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

For example, a compound with a similar structure, N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride, showed significant sPLA2 inhibition activity .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .

Cellular Effects

It is plausible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It is plausible that the compound could exhibit threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)8-4-9(10(17)18)19-16-8/h1-4H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOMUUKTTVEDEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)

![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)

![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)

![6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826420.png)

![N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2826422.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)